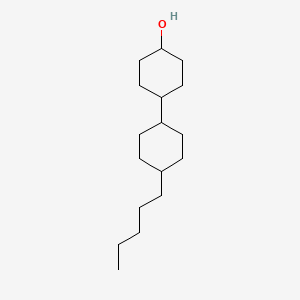

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

描述

属性

IUPAC Name |

4-(4-pentylcyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-18H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGORKSSOIBSSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389559 | |

| Record name | TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-92-1, 82575-70-0 | |

| Record name | 4′-Pentyl[1,1′-bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87144-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl-, (trans,trans) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanol to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

The most documented preparation route involves the oxidation of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol to the corresponding ketone, 4-(trans-4-Pentylcyclohexyl)cyclohexanone, which can then be reduced back or modified to obtain the cyclohexanol if needed.

Catalysts and Oxidants: The oxidation typically uses hydrogen peroxide as a clean oxidant, combined with catalysts such as disodium tungstate dihydrate (Na2WO4·2H2O) and phosphotungstic acid. This catalytic system is environmentally friendly, producing water as the only byproduct.

Reaction Conditions: The reaction is carried out in a solvent such as N-methylpyrrolidone or non-polar organic solvents (e.g., toluene, dichloromethane) at temperatures between 80-90°C for 5-8 hours under reflux conditions.

Workup: After completion, the solvent is removed by vacuum distillation, and the product is extracted with petroleum ether, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ketone.

Yields: High yields are reported, typically around 88-91%, indicating an efficient process.

| Parameter | Details |

|---|---|

| Oxidant | Hydrogen peroxide (30% aqueous solution) |

| Catalysts | Disodium tungstate dihydrate, phosphotungstic acid |

| Solvent | N-Methylpyrrolidone, toluene, or dichloromethane |

| Temperature | 80-90°C |

| Reaction Time | 5-8 hours |

| Product Yield | 88-91% |

| Byproducts | Water |

Alternative Oxidation Using TEMPO and Hypochlorite

Another green oxidation method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with aqueous hypochlorite as the oxidant in a biphasic system with a water-insoluble organic solvent such as toluene or dichloromethane.

Advantages: This method uses inexpensive and selective oxidants, with good environmental profiles.

Procedure: The cyclohexanol is dissolved in the organic phase, and hypochlorite solution is added dropwise under controlled temperature with stirring. After reaction completion, excess hypochlorite is removed, and the product is purified by washing and concentration.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix disodium tungstate dihydrate and phosphotungstic acid in molar ratio 1:0.08-0.12 | Catalyst preparation |

| 2 | Add 30% hydrogen peroxide, stir 15 minutes to form oxidant | Formation of active oxidizing species |

| 3 | Add 4-(trans-4-Pentylcyclohexyl)cyclohexanol and solvent (N-methylpyrrolidone) | Substrate dissolution |

| 4 | Heat to 80-90°C, reflux for 5-8 hours | Oxidation reaction |

| 5 | Remove solvent by vacuum distillation | Concentration of reaction mixture |

| 6 | Extract with petroleum ether, dry over anhydrous sodium sulfate, filter | Purification |

| 7 | Concentrate filtrate to obtain 4-(trans-4-Pentylcyclohexyl)cyclohexanone | Final product |

The oxidation method using hydrogen peroxide with tungstate catalysts is recognized for its high selectivity and environmentally benign nature, producing water as the sole byproduct.

The reaction parameters such as catalyst ratio, temperature, and solvent choice critically influence the yield and purity of the product.

The use of N-methylpyrrolidone as a solvent enhances substrate solubility and reaction efficiency.

Alternative methods using TEMPO and hypochlorite provide a cost-effective and green approach, with good selectivity and mild conditions.

The trans-configuration of the cyclohexyl rings is preserved during oxidation, which is crucial for the compound’s application in liquid crystal materials.

| Method | Oxidant & Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tungstate-catalyzed oxidation | H2O2 + Na2WO4·2H2O + phosphotungstic acid | N-Methylpyrrolidone | 80-90°C | 5-8 hours | 88-91 | Green, high yield, water byproduct |

| TEMPO/hypochlorite oxidation | TEMPO + NaOCl | Toluene, dichloromethane | Room temp to mild heating | Variable | High | Selective, inexpensive, environmentally friendly |

The preparation of this compound primarily involves oxidation of the corresponding cyclohexanol to the ketone intermediate using environmentally friendly oxidants and catalysts. The most authoritative and efficient methods employ hydrogen peroxide with tungstate-based catalysts or TEMPO with hypochlorite in organic solvents. These methods offer high yields, selectivity, and minimal environmental impact, making them suitable for industrial and research applications in materials science, particularly in liquid crystal technology.

化学反应分析

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

科学研究应用

Synthesis and Chemical Properties

Synthesis Methodology

The synthesis of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol can be achieved through environmentally friendly methods. One notable approach involves using TEMPO (2,2,6,6-tetramethylpiperidine-N-oxide) as a catalyst in the oxidation process to yield 4-(4'-alkylcyclohexyl) cyclohexanones from the corresponding alcohols. This method emphasizes low-cost oxidants and mild reaction conditions, making it suitable for large-scale production .

Chemical Properties

- Molecular Formula : C₁₇H₃₂O

- Appearance : White to almost white powder or crystal

- Purity : Minimum 98.0% (by GC)

- Melting Point : 124.0 to 129.0 °C .

Organic Chemistry

In organic chemistry, this compound serves as a precursor for various organic compounds. Its structural characteristics allow it to be utilized in the synthesis of liquid crystals and other functional materials due to its unique phase behavior and thermal stability.

Material Science

This compound has been studied for its role in the development of liquid crystalline materials. Research indicates that it can influence the phase transitions and stability of liquid crystal displays (LCDs), which are critical for electronic devices. For instance, studies have shown that derivatives of this compound can enhance the performance of LCDs by improving their thermal and optical properties .

Cosmetic Formulations

In cosmetic science, this compound is investigated for its potential use in emollient formulations. Its properties contribute to skin hydration and texture improvement in topical applications. Recent studies have explored its effectiveness when combined with other ingredients to optimize formulation stability and sensory attributes .

Case Studies

作用机制

The mechanism of action of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in drug delivery or material science .

相似化合物的比较

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol | 82575-70-0 | 280.48 | 146.2–147.0 | 98–99 | LCDs, polymers, lubricants |

| trans-4-(trans-4-Propylcyclohexyl)cyclohexanol | N/A | 252.44 | 135–137 | 95–98 | Chemical intermediates |

| cis-4-(trans-4-Propylcyclohexyl)cyclohexanol | N/A | 252.44 | 120–122 | <90 | Research-grade LC formulations |

| 4-Propylcyclohexanol | 52204-65-6 | 156.27 | 65–67 | 97 | Solvents, fragrances |

| 4-Pentylcyclohexanol | 4534-74-1 | 184.32 | 72–74 | 95 | Cosmetics, plasticizers |

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., pentyl vs. propyl) enhance mesogenic stability, critical for LCD performance .

- Isomerism : Trans isomers exhibit higher melting points and purity (>95%) compared to cis analogs, favoring industrial use .

- Purity Grades: 99% purity grades of this compound are prioritized for electronics, while 98% grades suit general polymers .

Key Observations :

- Catalyst Choice : Ru/C optimizes trans isomer selectivity in bicyclic systems, whereas Pd/C suffices for simpler analogs .

- Isomerization : Alkali metal treatments (e.g., NaOH) improve trans isomer ratios, critical for LCD-grade materials .

Application-Specific Performance

Liquid Crystal Intermediates:

- This compound outperforms propyl and ethyl analogs in thermal stability (up to 150°C) and dielectric anisotropy, enabling high-resolution displays .

- Fluorinated derivatives (e.g., trifluoromethoxy-substituted LCs) exhibit broader phase ranges but require costlier synthesis .

Market and Regional Insights

生物活性

trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol is a compound that belongs to the class of cyclohexanol derivatives. Its unique structural features, which include two cyclohexane rings and a pentyl substituent, suggest potential biological activities that merit investigation. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

The chemical formula of this compound is , with a molecular weight of approximately 256.45 g/mol. It is characterized by its liquid crystalline properties, making it relevant in material science and optoelectronics applications.

Biological Activity Overview

While specific biological activity data for this compound is limited, insights can be drawn from related compounds within its class. Cyclohexanol derivatives have been studied for various pharmacological effects, including:

- Anti-inflammatory Properties : Some cyclohexanol derivatives exhibit anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Similar compounds have shown promise in pain management by modulating pain pathways.

- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural characteristics. The presence of the pentyl group and the arrangement of cyclohexane rings can affect interactions with biological membranes and proteins.

Table 1: Comparison of Cyclohexanol Derivatives and Their Biological Activities

| Compound Name | Biological Activity |

|---|---|

| This compound | Potential anti-inflammatory and analgesic effects |

| 4-(trans-4-Pentylcyclohexyl)cyclohexanone | Exhibits similar properties; further research needed |

| 1-(trans-4-Pentylcyclohexyl)-2-methylimidazole | Potential pharmaceutical applications |

Case Studies

- Anti-inflammatory Effects : A study examining the anti-inflammatory properties of cyclohexanol derivatives found that modifications to the alkyl chain significantly impacted their efficacy in reducing inflammation markers in vitro. Although this compound was not directly tested, its structural similarity suggests a potential for similar effects.

- Analgesic Activity : Research on related compounds indicated that cyclohexanol derivatives could inhibit pain pathways via modulation of neurotransmitter release. This suggests that this compound may also possess analgesic properties.

- Antimicrobial Studies : Some cyclohexanone derivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific studies on this compound are lacking, its structural analogs warrant further exploration in this area.

常见问题

Q. What are the established synthetic routes for trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol?

The compound is typically synthesized via a multi-step process involving Friedel-Crafts acylation and subsequent reduction. For example, a one-pot reaction of 4-phenylcyclohexanone with oxalyl chloride and an N-nucleophile yields a carbamoyl intermediate, which is reduced using lithium aluminium hydride (LiAlH₄) or a sodium borohydride-aluminium chloride mixture to produce the final alcohol . Optimization of solvent systems (e.g., anhydrous tetrahydrofuran) and stoichiometric ratios is critical for maximizing yield.

Q. How is the stereochemical purity of this compound confirmed?

Stereochemical integrity is verified using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to assess axial/equatorial proton coupling patterns and cyclohexyl ring conformations. High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis may also be employed to differentiate diastereomers .

Q. What safety precautions are required when handling this compound?

The compound is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335). Researchers must use nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood with local exhaust ventilation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Q. Which spectroscopic techniques are used for structural characterization?

Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl (O–H) and cyclohexyl C–H stretching vibrations. Mass spectrometry (MS) confirms molecular weight (e.g., via electron ionization at 70 eV). X-ray crystallography may resolve crystal packing and confirm trans-trans stereochemistry if single crystals are obtainable .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, light, and oxidizing agents. Long-term stability tests indicate no decomposition under these conditions for ≥24 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Kinetic studies suggest substituting LiAlH₄ with milder reductants like borane-THF to minimize side reactions. Catalytic hydrogenation (Pd/C or Raney Ni) under high-pressure H₂ (5–10 atm) at 80°C may enhance selectivity. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate formation .

Q. What strategies address solubility challenges in chromatographic purification?

The compound’s low polarity necessitates non-aqueous mobile phases (e.g., hexane:ethyl acetate gradients). Sonication in warm dichloromethane (DCM) or toluene improves solubility prior to column loading. Reverse-phase HPLC with C18 columns and acetonitrile:water eluents (70:30 v/v) resolves impurities effectively .

Q. How do structural modifications (e.g., alkyl chain length) impact mesogenic properties?

Comparative studies with analogs (e.g., trans-4-(trans-4-heptylcyclohexyl)cyclohexanol) reveal that increasing alkyl chain length lowers melting points (ΔTm ≈ 15°C per –CH₂– group) and enhances liquid crystalline phase stability. Differential scanning calorimetry (DSC) and polarized optical microscopy quantify these effects .

Q. What in vitro models are suitable for assessing cytotoxicity?

Use MTT assays on human dermal fibroblasts (HDFs) or A549 lung cells. IC₅₀ values typically exceed 500 µM, indicating low acute toxicity. For mechanistic insights, ROS generation and mitochondrial membrane potential can be measured via flow cytometry with JC-1 dye .

Q. How can computational methods predict physicochemical properties?

Density functional theory (DFT) calculations (B3LYP/6-31G*) estimate logP (~4.2) and polar surface area (20.2 Ų), correlating with experimental HPLC retention times. Molecular dynamics simulations model lipid bilayer interactions, predicting moderate permeability for drug delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。